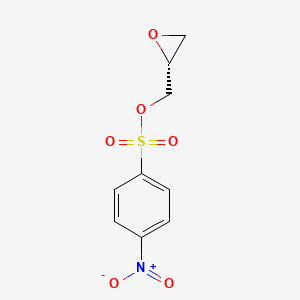

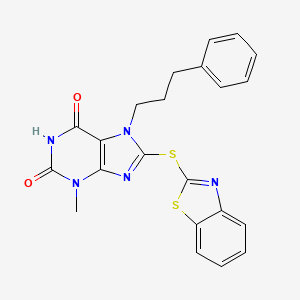

![molecular formula C22H29ClF3N5O3S B2372054 4-{[3-氯-5-(三氟甲基)吡啶-2-基]氧基}-1'-{[1-(丙烷-2-基)-1H-咪唑-4-基]磺酰基}-1,4'-联哌啶 CAS No. 2097938-20-8](/img/structure/B2372054.png)

4-{[3-氯-5-(三氟甲基)吡啶-2-基]氧基}-1'-{[1-(丙烷-2-基)-1H-咪唑-4-基]磺酰基}-1,4'-联哌啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

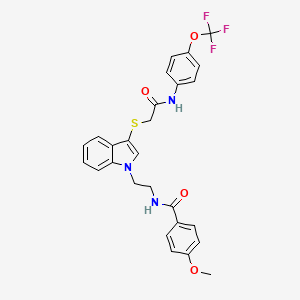

This compound is a potent inhibitor of bacterial phosphopantetheinyl transferase . It attenuates secondary metabolism and thwarts bacterial growth . It belongs to the class of organic compounds known as diarylethers .

Synthesis Analysis

The synthesis of this compound involves the discovery and medicinal chemistry optimization of 2-pyridinyl-N-(4-aryl)piperazine-1-carbothioamides . The optimal structure of the pyridine group was 5-CF3 .Molecular Structure Analysis

The molecular structure of this compound involves a post-translational modification essential to bacterial cell viability and virulence . It exhibits submicromolar inhibition of bacterial Sfp-PPTase with no activity toward the human orthologue .Chemical Reactions Analysis

This compound was found to attenuate the production of an Sfp-PPTase-dependent metabolite when applied to Bacillus subtilis at sublethal doses . Additional testing revealed antibacterial activity against methicillin-resistant Staphylococcus aureus .科学研究应用

Suzuki–Miyaura Coupling

This compound can be used in Suzuki–Miyaura (SM) coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of SM coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Agrochemical Applications

Trifluoromethylpyridine (TFMP) derivatives, such as the compound , are used extensively in the agrochemical industry . Over 20 new TFMP-containing agrochemicals have acquired ISO common names . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Pharmaceutical Applications

TFMP derivatives are also used in the pharmaceutical industry . Five pharmaceutical products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

Veterinary Applications

In the veterinary industry , two products containing the TFMP moiety have been granted market approval .

Antibacterial Agents

1,2,4-oxadiazole derivatives containing a trifluoromethyl pyridine moiety, like the compound , could be potential alternative templates for discovering novel antibacterial agents .

Inhibition of Bacterial Sfp-PPTase

The compound exhibits submicromolar inhibition of bacterial Sfp-PPTase with no activity toward the human orthologue . This makes it a potential candidate for the development of selective antibacterial agents .

作用机制

Mode of Action

Without specific knowledge of the compound’s primary targets, it’s challenging to describe its exact mode of action. Based on its structure, it’s plausible that the compound could interact with its targets via hydrogen bonding, hydrophobic interactions, or even covalent bonding .

Biochemical Pathways

The compound’s impact on biochemical pathways is also currently unknown. Given its complex structure, it’s likely that it could influence multiple pathways, potentially leading to a variety of downstream effects .

Pharmacokinetics

Its bioavailability, half-life, and other pharmacokinetic parameters remain to be determined .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. Without specific experimental data, it’s difficult to predict how these factors might impact the compound’s behavior .

属性

IUPAC Name |

3-chloro-2-[1-[1-(1-propan-2-ylimidazol-4-yl)sulfonylpiperidin-4-yl]piperidin-4-yl]oxy-5-(trifluoromethyl)pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29ClF3N5O3S/c1-15(2)30-13-20(28-14-30)35(32,33)31-9-3-17(4-10-31)29-7-5-18(6-8-29)34-21-19(23)11-16(12-27-21)22(24,25)26/h11-15,17-18H,3-10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLWNTKGRIJMMQT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=C(N=C1)S(=O)(=O)N2CCC(CC2)N3CCC(CC3)OC4=C(C=C(C=N4)C(F)(F)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29ClF3N5O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

536.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

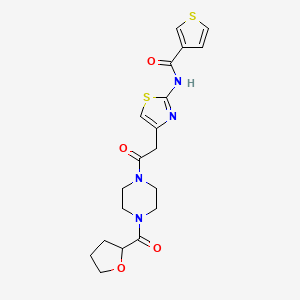

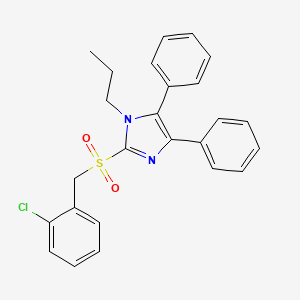

![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-2,3-dimethoxybenzamide](/img/structure/B2371971.png)

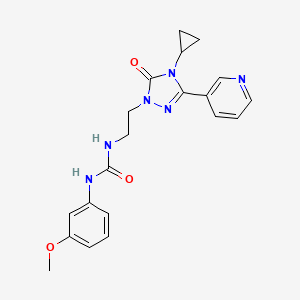

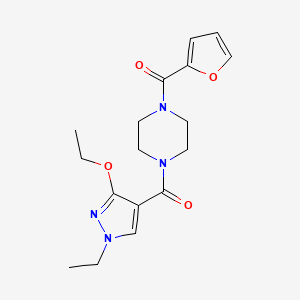

![N-pyrrolo[1,2-a]quinolin-6-yl-2-thiophenesulfonamide](/img/structure/B2371974.png)

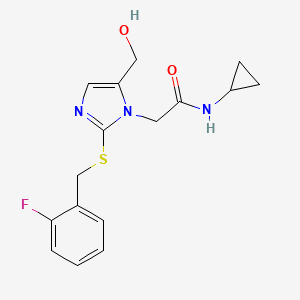

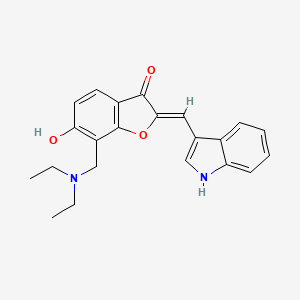

![N-(3-fluorophenyl)-2-[4-oxo-1-(propan-2-yl)[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl]acetamide](/img/structure/B2371980.png)